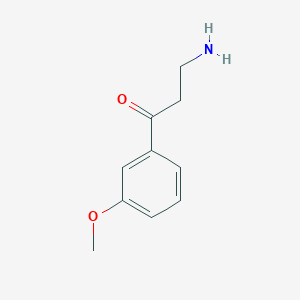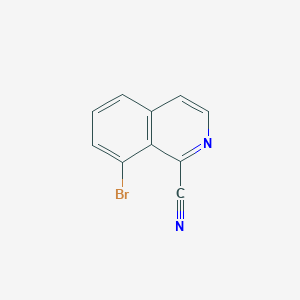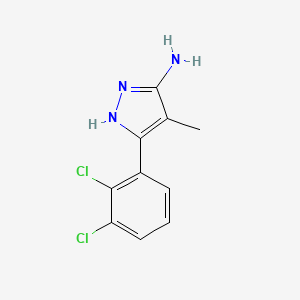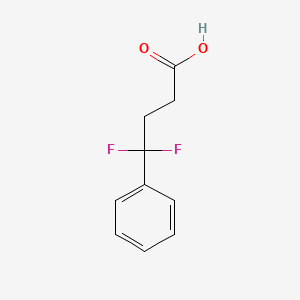
3-Amino-3-cyclopropylpropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-cyclopropylpropane-1,2-diol is an organic compound with the molecular formula C6H11NO2. It is a diol, meaning it contains two hydroxyl groups (-OH), and an amine group (-NH2) attached to a cyclopropyl ring. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-cyclopropylpropane-1,2-diol can be achieved through several methods. One common approach involves the reaction of cyclopropylcarbinol with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 30°C to 50°C . Another method involves the reduction of cyclopropylcarbinol using sodium borohydride (NaBH4) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of glycerin chlorohydrin as a starting material, which is then reacted with ammonia and a catalyst under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-cyclopropylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted amines and esters.
Scientific Research Applications
3-Amino-3-cyclopropylpropane-1,2-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-3-cyclopropylpropane-1,2-diol involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the hydroxyl groups can participate in nucleophilic and electrophilic reactions. These interactions can lead to the inhibition of enzymes and modification of proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropane-1,2-diol: A similar compound with a linear structure instead of a cyclopropyl ring.
2-Amino-1,3-propane diol: Another diol with an amino group, but with different positioning of the hydroxyl groups.
Uniqueness
3-Amino-3-cyclopropylpropane-1,2-diol is unique due to its cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and for designing molecules with specific reactivity and biological activity .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3-amino-3-cyclopropylpropane-1,2-diol |
InChI |
InChI=1S/C6H13NO2/c7-6(4-1-2-4)5(9)3-8/h4-6,8-9H,1-3,7H2 |
InChI Key |
ILKSFLOKTMWSRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C(CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13539401.png)




![N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13539430.png)
![2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride](/img/structure/B13539441.png)

![n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B13539453.png)
